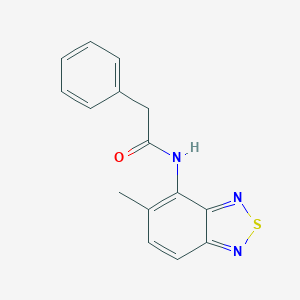
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzothiadiazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide involves the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. Moreover, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide in lab experiments is its diverse biological activities. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a potential candidate for the development of novel therapeutics. Moreover, the synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide is relatively straightforward, making it easily accessible for researchers. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for the research on N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, the development of novel analogs of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide with improved pharmacological properties is an area of active research. Additionally, the evaluation of the potential toxicity and safety of this compound in preclinical studies is necessary for its further development as a therapeutic agent.
Conclusion:
In conclusion, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits diverse biological activities, including anti-inflammatory, antioxidant, and anticancer activities. The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide is relatively straightforward, making it easily accessible for researchers. However, the potential toxicity of this compound needs to be carefully evaluated in preclinical studies. The future directions for the research on N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide include its potential application in the treatment of neurodegenerative diseases and the development of novel analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide involves the reaction of 5-methyl-2,1,3-benzothiadiazole-4-carboxylic acid with phenylacetyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base like triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In addition, this compound has been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C15H13N3OS |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide |
InChI |
InChI=1S/C15H13N3OS/c1-10-7-8-12-15(18-20-17-12)14(10)16-13(19)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,19) |
Clave InChI |
NHSFJGZNYMBHQU-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)CC3=CC=CC=C3 |
SMILES canónico |
CC1=C(C2=NSN=C2C=C1)NC(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)
![N-[4-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B246096.png)
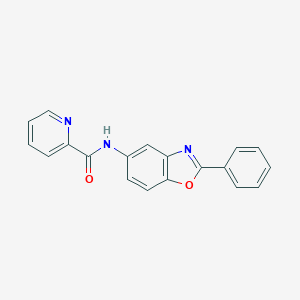
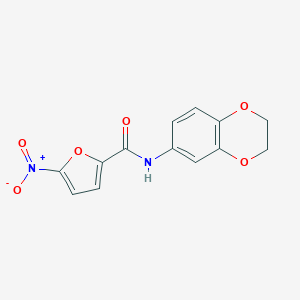
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B246101.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B246104.png)
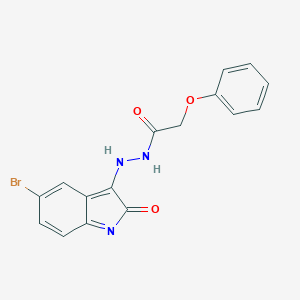
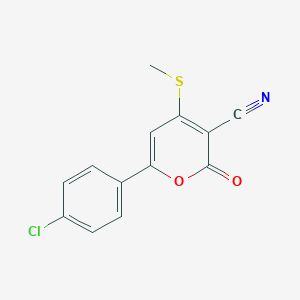

![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)


